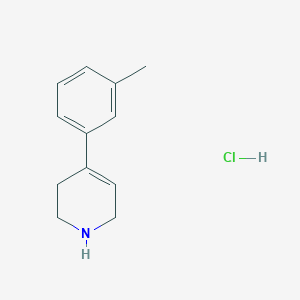

4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

CAS No.: 100224-58-6

Cat. No.: VC2085387

Molecular Formula: C12H16ClN

Molecular Weight: 209.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100224-58-6 |

|---|---|

| Molecular Formula | C12H16ClN |

| Molecular Weight | 209.71 g/mol |

| IUPAC Name | 4-(3-methylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |

| Standard InChI | InChI=1S/C12H15N.ClH/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11;/h2-5,9,13H,6-8H2,1H3;1H |

| Standard InChI Key | GRAQZHHTWYIHAH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C2=CCNCC2.Cl |

| Canonical SMILES | CC1=CC(=CC=C1)C2=CCNCC2.Cl |

Introduction

Chemical Structure and Properties

The chemical structure of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride consists of a partially saturated six-membered nitrogen-containing heterocyclic ring (tetrahydropyridine) with a 3-methylphenyl substituent at the 4-position. This molecule exists as a hydrochloride salt, formed by the addition of hydrochloric acid to neutralize the basic nitrogen of the tetrahydropyridine ring.

The molecular formula of this compound is C12H16N·HCl, with a calculated molecular weight of approximately 209.73 g/mol for the free base plus 36.46 g/mol for HCl, totaling approximately 246.19 g/mol. The structural arrangement features a double bond between positions 4 and 5 of the tetrahydropyridine ring, creating a characteristic partially unsaturated heterocycle.

The physical and chemical properties of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can be predicted based on its structure and the properties of similar compounds. These properties are summarized in Table 1.

Table 1: Predicted Physical and Chemical Properties of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

| Property | Predicted Value |

|---|---|

| Physical State | Crystalline solid |

| Color | White to off-white |

| Melting Point | 165-180°C |

| Solubility | Highly soluble in water, methanol, and ethanol; moderately soluble in acetone; poorly soluble in non-polar solvents |

| Log P (octanol/water) | 2.8-3.2 |

| pKa | 9.2-9.8 |

| Stability | Stable under standard conditions; sensitive to oxidation |

Synthesis Methods

The synthesis of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can be achieved through various synthetic routes, each with distinct advantages and limitations. Multiple approaches have been developed to optimize yield, purity, and scalability.

General Synthetic Strategies

Several synthetic strategies can be employed to prepare 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride:

Table 2: Comparative Analysis of Synthetic Routes

| Synthetic Approach | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation-Cyclization | 3-methylbenzaldehyde, N-containing 4-carbon fragment | Acidic catalyst, 60-80°C | Readily available starting materials | Moderate stereoselectivity |

| Diels-Alder Cycloaddition | 3-Methylstyrene derivative, dienophile | Thermal or Lewis acid catalysis | High regioselectivity | Complex preparation of dienophile |

| Cross-coupling | 4-Bromotetrahydropyridine, 3-methylphenylboronic acid | Pd catalyst, base, organic solvent | Direct C-C bond formation | Expensive catalysts required |

| Selective Reduction | 4-(3-Methylphenyl)pyridine | Sodium cyanoborohydride, controlled pH | High yield | Challenging selective reduction |

Detailed Synthetic Protocol

A representative synthetic route involves the reaction of 3-methylphenylacetonitrile with a suitable three-carbon unit to form a six-membered ring, followed by appropriate functional group transformations to yield the desired tetrahydropyridine structure. The final step involves treatment with hydrochloric acid to form the hydrochloride salt.

The reaction typically proceeds under controlled conditions, with careful temperature management to optimize yield and minimize side reactions. Purification methods include recrystallization from appropriate solvent systems and, when necessary, column chromatography using optimized eluent compositions.

Chemical Reactions

Reactivity Profile

4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can participate in various chemical transformations, reflecting the reactivity of both the tetrahydropyridine ring and the methylphenyl moiety. The compound's reactivity is influenced by the electron distribution within the molecule and the chemical environment.

Table 3: Key Reactions of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

| Reaction Type | Typical Reagents | Conditions | Expected Products |

|---|---|---|---|

| Oxidation | KMnO4, H2O2, DDQ | 25-60°C, appropriate solvent | 4-(3-Methylphenyl)pyridine derivatives |

| Complete Reduction | H2/Pd, NaBH4, LiAlH4 | 0-25°C, appropriate solvent | 4-(3-Methylphenyl)piperidine |

| N-Functionalization | Alkyl halides, acyl chlorides | Base, 0-50°C | N-substituted derivatives |

| Electrophilic Aromatic Substitution | Various electrophiles | Specific to each reaction | Substituted aromatics |

Mechanism of Key Transformations

The oxidation of the tetrahydropyridine ring proceeds through the removal of hydrogen atoms, resulting in increased unsaturation. This can occur selectively to form dihydropyridine intermediates or proceed further to pyridine derivatives, depending on the oxidizing agent and reaction conditions employed.

Reduction reactions, conversely, involve the addition of hydrogen to the double bond within the tetrahydropyridine ring. The use of catalytic hydrogenation typically results in complete saturation to form the corresponding piperidine derivative, while more selective reducing agents can target specific functional groups.

Biological Activity

Pharmacological Profile

Based on structural similarity to other tetrahydropyridine compounds, 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride may exhibit significant biological activity, particularly in neurological contexts. The compound's pharmacological profile is influenced by various structural features, including the positioning of the methyl group on the phenyl ring.

Table 4: Predicted Pharmacological Properties

| Property | Prediction | Mechanistic Basis |

|---|---|---|

| Blood-Brain Barrier Penetration | Moderate to High | Lipophilicity and molecular size |

| Metabolic Stability | Moderate | Susceptible to oxidative metabolism |

| Protein Binding | 70-85% | Hydrophobic interactions |

| Potential Target Systems | Dopaminergic, serotonergic | Structural similarity to known neuroactive compounds |

Neuropharmacological Effects

The tetrahydropyridine scaffold has been extensively studied in neuropharmacology, with certain derivatives known to interact with dopaminergic systems. The 3-methylphenyl substituent at the 4-position likely influences receptor binding characteristics and metabolic pathways.

The compound may undergo biotransformation to form active metabolites, potentially including oxidized derivatives that could interact with various neuronal targets. Such interactions could modulate neurotransmitter systems, particularly those involving monoamines such as dopamine and serotonin.

Structure-Activity Relationships

Comparative Analysis with Structural Analogs

The position of substituents on the phenyl ring significantly influences the biological and chemical properties of tetrahydropyridine compounds. A comparative analysis of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride with its structural isomers provides valuable insights into structure-activity relationships.

Table 5: Comparison with Structural Analogs

| Compound | Key Structural Difference | Predicted Impact on Activity |

|---|---|---|

| 4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine HCl | Methyl at ortho position | Altered steric effects near binding site interactions |

| 4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridine HCl | Methyl at para position | Different electronic distribution and receptor recognition |

| 4-Phenyl-1,2,3,6-tetrahydropyridine HCl | No methyl group | Reduced lipophilicity and altered metabolic profile |

| 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine HCl | Fluorine instead of methyl at meta position | Enhanced metabolic stability, altered electronic properties |

Effect of Meta-Substitution

The meta (3-position) substitution pattern on the phenyl ring creates a unique electronic and steric environment that distinguishes 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride from its ortho and para-substituted analogs. This positioning affects:

-

The distribution of electron density within the aromatic system

-

The three-dimensional conformation of the molecule

-

The metabolic stability and biotransformation pathways

-

The binding affinity and selectivity for various biological targets

Research Applications

Neuropharmacological Research

4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride has potential applications in neuropharmacological research, particularly in studies related to:

-

Dopaminergic neurotransmission and related disorders

-

Structure-activity relationships in neuroactive compounds

-

Development of novel neurotherapeutic agents

-

Understanding mechanisms of neurodegeneration and neuroprotection

The compound can serve as a chemical probe to investigate specific neural pathways and receptor systems, contributing to our understanding of complex neurological processes.

Medicinal Chemistry and Drug Development

In medicinal chemistry, 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride and its derivatives can serve as valuable scaffolds for the development of novel therapeutic agents. The tetrahydropyridine core provides a versatile framework for structural modifications, allowing medicinal chemists to explore various substitution patterns and functional group transformations.

Table 6: Potential Medicinal Chemistry Applications

| Application Area | Relevance | Research Focus |

|---|---|---|

| CNS Drug Development | Scaffold for neurological agents | Modification to enhance selectivity and reduce toxicity |

| Structure-Based Drug Design | Template for receptor-targeted compounds | Optimization of binding properties |

| Fragment-Based Drug Discovery | Building block for larger molecules | Development of compound libraries |

| Metabolic Studies | Model compound for biotransformation research | Understanding of metabolic pathways |

Analytical Methods

Spectroscopic Characterization

Various spectroscopic techniques can be employed to characterize 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride and confirm its structure:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would display characteristic signals for the aromatic protons (7.0-7.4 ppm), the methyl group (approximately 2.3-2.4 ppm), and the tetrahydropyridine ring protons. 13C NMR would provide complementary information about the carbon framework.

-

Infrared (IR) Spectroscopy: Expected to show characteristic bands for aromatic C-H stretching (3000-3100 cm-1), aliphatic C-H stretching (2800-3000 cm-1), C=C stretching (1600-1650 cm-1), and N-H stretching if applicable.

-

Mass Spectrometry: Would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the tetrahydropyridine and methylphenyl moieties.

Chromatographic Analysis

Chromatographic methods provide essential tools for the analysis, purification, and quality control of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride:

Table 7: Chromatographic Methods for Analysis

| Method | Typical Conditions | Application |

|---|---|---|

| HPLC | C18 column, acetonitrile/phosphate buffer mobile phase, UV detection at 254 nm | Purity determination, quantitative analysis |

| GC-MS | DB-5 column, temperature program 100-280°C, EI ionization | Structural confirmation, trace analysis |

| TLC | Silica gel, ethyl acetate/methanol/ammonia (85:10:5) | Reaction monitoring, preliminary purity assessment |

| Risk Category | Assessment | Precautionary Measures |

|---|---|---|

| Acute Toxicity | Potentially high | Minimize all routes of exposure |

| Neurotoxicity | Potentially significant | Stringent handling protocols required |

| Chronic Exposure | Unknown, potentially hazardous | Long-term monitoring if exposure occurs |

| Environmental Impact | Limited data | Proper containment and disposal essential |

Current Research and Future Directions

Recent Advances

Research involving tetrahydropyridine compounds continues to evolve, with recent advances focusing on:

-

Improved synthetic methodologies with enhanced stereoselectivity

-

Development of derivatives with optimized pharmacological profiles

-

Detailed mechanistic studies of biological interactions

-

Applications in various therapeutic areas beyond neuroscience

Future Research Opportunities

Several promising research directions can be identified for 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride and related compounds:

Table 9: Future Research Directions

| Research Area | Potential Focus | Expected Impact |

|---|---|---|

| Synthetic Chemistry | Development of enantioselective syntheses | Access to single enantiomers for biological evaluation |

| Medicinal Chemistry | Design of derivatives with enhanced selectivity | More targeted biological effects with reduced side effects |

| Neuropharmacology | Detailed receptor binding studies | Better understanding of structure-activity relationships |

| Drug Delivery | Development of prodrug approaches | Improved pharmacokinetic properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume